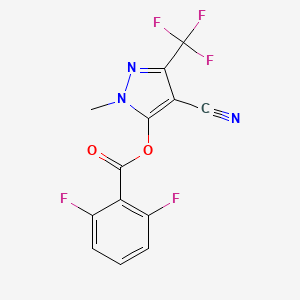

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C13H6F5N3O2 and its molecular weight is 331.202. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the GABA-gated chloride channels . These channels play a crucial role in inhibitory neurotransmission, and their modulation can lead to various physiological effects.

Mode of Action

The compound acts by inhibiting the GABA-gated chloride channels . This inhibition disrupts the normal functioning of these channels, leading to a range of downstream effects.

Result of Action

The compound exhibits high insecticidal activity . It has a high level of emulation to Plutella xylostella and other insects and has a long duration . This suggests that the compound’s action on GABA-gated chloride channels can lead to potent insecticidal effects.

Actividad Biológica

4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 2,6-difluorobenzenecarboxylate is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₉F₃N₄O₂

- Molecular Weight : 328.24 g/mol

- CAS Number : Not specifically listed but related compounds have been documented.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization to introduce the carboxylate moiety. The synthesis can be optimized through various methods, including microwave-assisted synthesis and classical reflux techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Xanthomonas spp. | 7.40 | |

| Similar Pyrazole Derivative | Escherichia coli | 12.85 | |

| Other Pyrazole Compounds | Staphylococcus aureus | 31.94 |

Insecticidal Activity

Insecticidal properties have also been reported for pyrazole derivatives. For example, a related compound demonstrated a lethal effect against various pests at concentrations around 500 mg/L. This suggests that structural modifications in pyrazoles can lead to enhanced insecticidal efficacy.

Table 2: Insecticidal Activity

| Compound | Target Insect | Lethal Concentration (mg/L) | Reference |

|---|---|---|---|

| This compound | Mythimna separate | 500 | |

| Similar Pyrazole Derivative | Helicoverpa armigera | 500 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. For antimicrobial activity, it is believed that the compound disrupts the integrity of bacterial cell membranes, leading to cell lysis and death. In insecticidal applications, it may interfere with neuronal signaling pathways or metabolic processes critical for insect survival.

Case Studies

- Antibacterial Efficacy : A study evaluating various pyrazole derivatives found that compounds similar to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl exhibited promising antibacterial activity against phytopathogenic bacteria such as Xanthomonas spp., with EC₅₀ values significantly lower than traditional bactericides .

- Insecticidal Activity : Research on insecticidal properties revealed that certain pyrazole derivatives showed high efficacy against crop pests like Mythimna separate, suggesting potential applications in agricultural pest management .

Propiedades

IUPAC Name |

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5N3O2/c1-21-11(6(5-19)10(20-21)13(16,17)18)23-12(22)9-7(14)3-2-4-8(9)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQJQBGBXNMQDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.